molecular formula C22H18F3N5O2S2 B1427050 Desmethyl dabrafenib CAS No. 1195765-47-9

Desmethyl dabrafenib

Cat. No. B1427050
M. Wt: 505.5 g/mol
InChI Key: MQEHPCURISZMGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desmethyl dabrafenib is a metabolite of Dabrafenib , a potent and selective inhibitor of BRAF-mutant kinase . Dabrafenib is used for the treatment of unresectable or metastatic BRAF-mutated melanoma, advanced non-small cell lung cancer, and anaplastic thyroid cancer harboring the BRAFV600E mutation .


Synthesis Analysis

Dabrafenib is metabolized sequentially to three known metabolites: hydroxy-dabrafenib, carboxy-dabrafenib, and desmethyl-dabrafenib . The main elimination route of dabrafenib is the oxidative metabolism via cytochrome P450 (CYP) 3A4/2C8 and biliary excretion . Among the three major metabolites identified, hydroxy-dabrafenib appears to contribute to the pharmacological activity .


Molecular Structure Analysis

The molecular formula of Desmethyl dabrafenib is C22H18F3N5O2S2 . It has an average mass of 505.536 Da and a monoisotopic mass of 505.085388 Da .


Chemical Reactions Analysis

Dabrafenib is metabolized by cytochrome P450 (CYP) 3A4 and CYP2C8 and excreted in feces . Hydroxy-dabrafenib is further oxidized via CYP3A4 to form carboxy-dabrafenib, which is non-enzymatically converted into desmethyl-dabrafenib . Desmethyl-dabrafenib is further metabolized by CYP3A4 to oxidative metabolites .


Physical And Chemical Properties Analysis

Desmethyl dabrafenib has a molecular formula of C22H18F3N5O2S2, an average mass of 505.536 Da, and a monoisotopic mass of 505.085388 Da .

Scientific Research Applications

Pharmacokinetics and Metabolism

Desmethyl dabrafenib is a significant metabolite of dabrafenib, a BRAF kinase inhibitor used in the treatment of BRAF V600E mutation-positive melanoma. The pharmacokinetics of dabrafenib and its metabolites, including desmethyl dabrafenib, have been extensively studied. These metabolites have been characterized in terms of their steady-state exposures, with desmethyl dabrafenib being a notable component in this metabolic pathway (Ouellet et al., 2014).

Drug-Drug Interaction Potential

Desmethyl dabrafenib, along with other dabrafenib metabolites, has been investigated for its potential to participate in drug-drug interactions (DDIs). This is crucial for understanding the comprehensive interaction profile of dabrafenib, especially when used in combination therapies (Ellens et al., 2017).

Enzyme Induction and Drug Resistance

Studies have shown that dabrafenib can lead to pERK reactivation, drug resistance, and relapse in melanoma treatment. Desmethyl dabrafenib, as a potent metabolite, plays a role in this context, particularly concerning enzyme induction and accumulation in patients (Albrecht et al., 2022).

Mechanism of Metabolism

The detailed mechanism of dabrafenib metabolism, including the formation of desmethyl dabrafenib, has been elucidated. This involves various steps such as oxidation and decarboxylation, providing insights into the drug’s metabolic pathway and the role of desmethyl dabrafenib in it (Bershas et al., 2013).

Safety And Hazards

Dabrafenib is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a reproductive toxin and can cause specific target organ toxicity upon repeated exposure . It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

Future Directions

Neoadjuvant therapy, which is treatment given before surgery, is being explored as a potential treatment strategy for patients with high-risk Stage 3 melanoma . In a randomized phase 2 clinical trial, neoadjuvant dabrafenib showed promising results, suggesting that this could be a future direction for the use of this drug .

properties

IUPAC Name

N-[3-[5-(2-aminopyrimidin-4-yl)-2-propan-2-yl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N5O2S2/c1-11(2)21-29-18(19(33-21)16-9-10-27-22(26)28-16)12-5-3-8-15(17(12)25)30-34(31,32)20-13(23)6-4-7-14(20)24/h3-11,30H,1-2H3,(H2,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEHPCURISZMGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901108690
Record name N-[3-[5-(2-Amino-4-pyrimidinyl)-2-(1-methylethyl)-4-thiazolyl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901108690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethyl dabrafenib

CAS RN

1195765-47-9
Record name N-[3-[5-(2-Amino-4-pyrimidinyl)-2-(1-methylethyl)-4-thiazolyl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1195765-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethyl dabrafenib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1195765479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-[5-(2-Amino-4-pyrimidinyl)-2-(1-methylethyl)-4-thiazolyl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901108690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESMETHYL DABRAFENIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EHQ1EWE0D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Following a procedure analogous to the procedure described in Example 51, Step B using N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1-methylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (200 mg, 0.381 mmol) and ammonia in MeOH 7M (6 ml, 42.0 mmol) and heating to 45° C. overnight, the title compound was obtained as a light yellow solid (128 mg, 63% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 10.84 (s, 1H), 7.93 (d, J=5.2 Hz, 1H), 7.55-7.70 (m, 1H), 7.34-7.43 (m, 1H), 7.30 (t, J=6.3 Hz, 1H), 7.13-7.27 (m, 3H), 6.71 (s, 2H), 5.79 (d, J=5.1 Hz, 1H), 3.17-3.27 (m, 1H), 1.30 (d, J=6.9 Hz, 6H). MS (ESI): 506.1 [M+H]+.
Name
N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1-methylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desmethyl dabrafenib
Reactant of Route 2
Reactant of Route 2
Desmethyl dabrafenib
Reactant of Route 3
Reactant of Route 3
Desmethyl dabrafenib
Reactant of Route 4
Reactant of Route 4
Desmethyl dabrafenib
Reactant of Route 5
Reactant of Route 5
Desmethyl dabrafenib
Reactant of Route 6
Reactant of Route 6
Desmethyl dabrafenib

Citations

For This Compound
77
Citations
H Ellens, M Johnson, SK Lawrence, C Watson… - Drug Metabolism and …, 2017 - ASPET
… desmethyl-dabrafenib, … desmethyl-dabrafenib exposures are significant as well, at 90 and 70% of that of dabrafenib (Study BRF113683). Hydroxy-dabrafenib and desmethyl-dabrafenib …
Number of citations: 15 dmd.aspetjournals.org
A Puszkiel, G Noé, A Bellesoeur, N Kramkimel… - Clinical …, 2019 - Springer
… desmethyl-dabrafenib, which can be further absorbed to the circulation. Desmethyl-dabrafenib … The C max of hydroxy-, carboxy- and desmethyl-dabrafenib was observed at 3, 10 and 30 …
Number of citations: 76 link.springer.com
D Ouellet, E Gibiansky, C Leonowens… - The Journal of …, 2014 - Wiley Online Library
… Lower concentrations of carboxy- and desmethyl-dabrafenib … were significant factors for desmethyl-dabrafenib with lower … subsequently converts to desmethyl-dabrafenib via a pH-…
Number of citations: 70 accp1.onlinelibrary.wiley.com
DA Bershas, D Ouellet, DB Mamaril-Fishman… - Drug Metabolism and …, 2013 - ASPET
… , which subsequently converts to desmethyl-dabrafenib via a pH-dependent decarboxylation. The half-lives for carboxy- and desmethyl-dabrafenib were longer than for parent and …
Number of citations: 48 dmd.aspetjournals.org
GS Falchook, GV Long, R Kurzrock, KB Kim… - Clinical Cancer …, 2014 - AACR
… Plasma dabrafenib, hydroxy-dabrafenib, and desmethyl-dabrafenib concentrations were … modified and revalidated to include desmethyl-dabrafenib concentrations. A separate UHPLC/…
Number of citations: 66 aacrjournals.org
AB Suttle, KF Grossmann, D Ouellet… - The Journal of …, 2015 - Wiley Online Library
… process, to form desmethyl-dabrafenib. Desmethyl-dabrafenib is metabolized by CYP3A to … Dabrafenib and metabolites hydroxy-, carboxy-, and desmethyl-dabrafenib accounted for 76…
Number of citations: 46 accp1.onlinelibrary.wiley.com
SK Lawrence, D Nguyen, C Bowen… - Drug Metabolism and …, 2014 - ASPET
… , carboxy-dabrafenib, and desmethyl-dabrafenib were determined using recombinant P450 … Desmethyl-dabrafenib was predominantly metabolized by CYP3A4 (69%), with minor …
Number of citations: 51 dmd.aspetjournals.org
P Rutkowski, M Mandalà - New Therapies in Advanced Cutaneous …, 2015 - Springer
… Carboxy-dabrafenib can be decarboxylated non-enzymatically to desmethyl dabrafenib. … Desmethyl dabrafenib can also be formed in the gut and reabsorbed. Desmethyl dabrafenib is …
Number of citations: 0 link.springer.com
BI Dabrafenib - 2014 - academia.edu
… , carboxy-dabrafenib, and desmethyldabrafenib. Figure 1C … Both carboxy- and desmethyldabrafenib accumulated with … from 12.6 to 35.0 for desmethyl-dabrafenib across doses …
Number of citations: 3 www.academia.edu
AD Ballantyne, KP Garnock-Jones - Drugs, 2013 - Springer
… - and desmethyl-dabrafenib metabolites have … desmethyl-dabrafenib following repeat doses of dabrafenib are 0.9, 11 and 0.7, respectively [6]. Both hydroxyl- and desmethyl-dabrafenib …
Number of citations: 166 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.